

# PEAK Trial Results: Bezuclastinib + Sunitinib vs. Sunitinib Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Bezuclastinib

CAS No.: 1616385-51-3

Cat. No.: S9102742

[Get Quote](#)

Metric	Bezuclastinib + Sunitinib [1] [2] [3]	Sunitinib Monotherapy [1] [2] [3]
Median Progression-Free Survival (mPFS)	16.5 months	9.2 months
Hazard Ratio (HR)	0.50 (95% CI: 0.39-0.65; p<0.0001)	-
Objective Response Rate (ORR)	46% (p<0.0001)	26%
Common Grade 3+ Adverse Events	Hypertension (29.4%), Neutropenia (15.2%), ALT/AST increased (10.8%), Anemia (9.3%), Diarrhea (7.8%)	Hypertension (27.4%), Neutropenia (15.4%), ALT/AST increased (1.4%), Anemia (4.8%), Diarrhea (7.2%)
Treatment Discontinuation (due to TRAEs)	7.4%	3.8%

## Experimental Protocol & Rationale

The PEAK trial was designed to address a clear unmet need in patients with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib [4] [2].

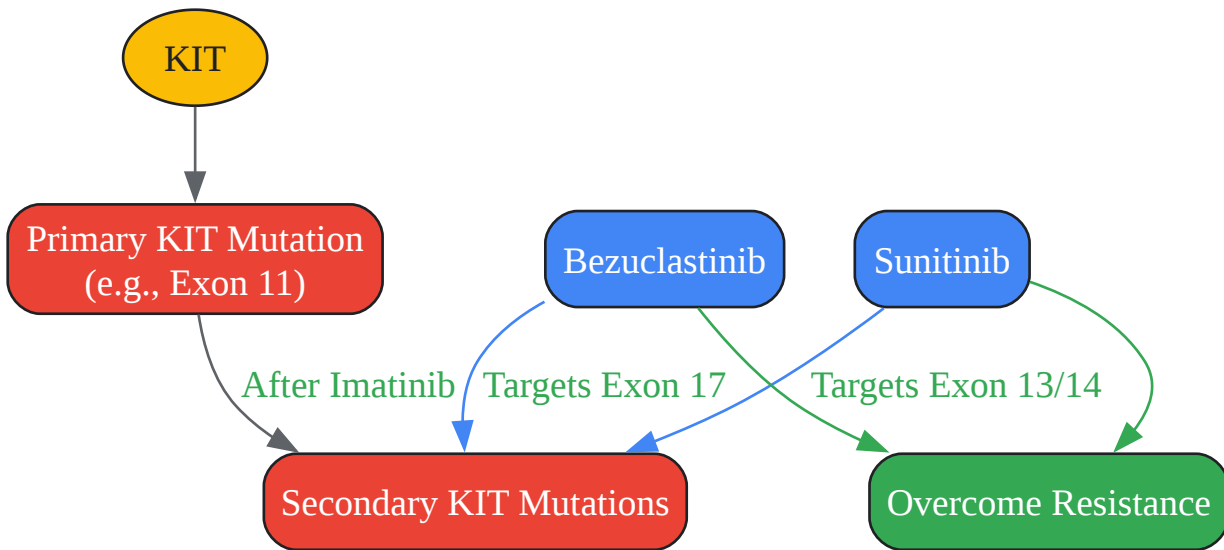
- **Trial Design:** The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase 3 study. In its pivotal Part 2, approximately **388 patients** were randomized **1:1** to receive either **bezuclastinib** (600 mg daily) plus sunitinib (37.5 mg daily) or sunitinib (37.5 mg daily) alone [4] [2] [3]. The trial included a crossover design, allowing patients progressing on the sunitinib monotherapy arm to receive **bezuclastinib** [4].
- **Primary Endpoint: Progression-Free Survival (PFS)** as assessed by blinded independent central review [1] [3].
- **Key Secondary Endpoints:** Included Objective Response Rate (ORR), Overall Survival (OS), and safety [3].

## Scientific Rationale for the Combination

The combination's success is rooted in a precision medicine approach to overcome tumor resistance.

- **Mechanism of Resistance:** Most GISTs are driven by primary mutations in the *KIT* gene. First-line imatinib treatment often selects for tumor cells with secondary resistance mutations, most commonly in *KIT* exons 13, 14, and 17 [4] [5].
- **Complementary Inhibition:** Sunitinib, the former second-line standard, potently inhibits exon 13 mutations but is less effective against exon 17 mutations. **Bezuclastinib** is a highly selective, novel type I tyrosine kinase inhibitor (TKI) designed to potently and specifically target activation loop mutations in **exon 17** (such as D816V) [6] [5].
- **Synergistic Effect:** By combining these two agents, the therapy provides broader coverage of the heterogeneous secondary *KIT* mutations that emerge post-imatinib, preventing the outgrowth of resistant clones that would otherwise limit the efficacy of single-agent therapy [4].

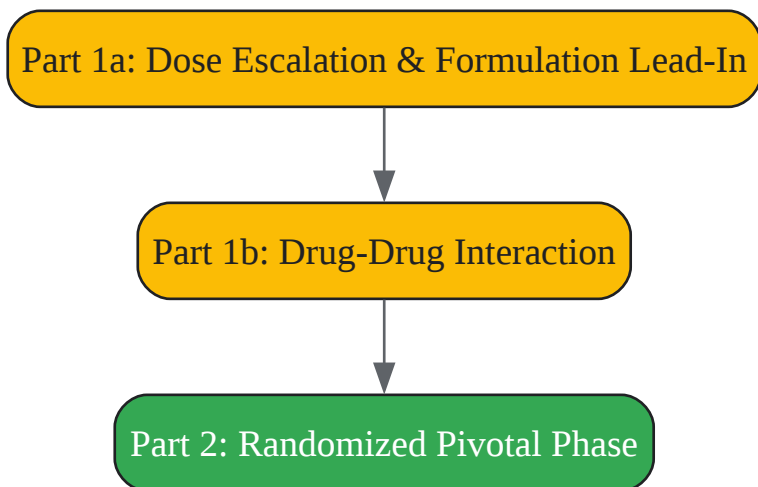
The diagram below illustrates this complementary mechanism of action.



[Click to download full resolution via product page](#)

## Trial Workflow and Key Methodologies

The PEAK trial was conducted in multiple parts to systematically establish the safety, pharmacokinetics, and efficacy of the combination [4].



[Click to download full resolution via product page](#)

- **Part 1a (Dose Escalation):** This initial phase confirmed the safety and recommended dose of the new optimized formulation of **bezuclastinib** (allowing for a higher dose with fewer pills) in combination with sunitinib [4] [2].

- **Part 1b (Drug-Drug Interaction):** This phase investigated the potential pharmacokinetic interactions between **bezuclastinib** and sunitinib, ensuring that the drugs could be co-administered without adversely affecting each other's exposure levels [4].
- **Part 2 (Randomized Efficacy):** This is the pivotal part of the trial that compared the combination against the active control (sunitinib monotherapy) for the primary endpoint of PFS [1].

## Interpretation and Future Directions

The data from the PEAK trial indicate that the **bezuclastinib** and sunitinib combination is poised to become the new standard of care in the second-line GIST setting [1] [3]. The 50% reduction in the risk of progression or death and the near-doubling of median PFS represent the most significant advancement in this treatment line in over two decades [1].

- **Safety Profile:** The combination was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. The most notable laboratory abnormality was an increase in liver transaminases (ALT/AST), which was mostly transient, reversible, and manageable with dose modifications; it led to treatment discontinuation in only 1.5% of patients [1] [7].
- **Regulatory Status:** Based on these results, Cogent Biosciences plans to submit a **New Drug Application (NDA) to the FDA in the first half of 2026** [1] [2]. An Expanded Access Program (EAP) is available for eligible patients in the US prior to potential approval [1] [6].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Press Release Details [[investors.cogentbio.com](https://investors.cogentbio.com)]
2. Bezuclastinib Combo Yields Promising Efficacy in Second ... [[targetedonc.com](https://targetedonc.com)]
3. Bezuclastinib/Sunitinib Improves Efficacy Vs ... [[cancernetwork.com](https://cancernetwork.com)]
4. Bezuclastinib/Sunitinib Combination Under Evaluation in ... [[onclive.com](https://onclive.com)]
5. Bezuclastinib [[cogentbio.com](https://cogentbio.com)]

6. Bezuclastinib – Program Development [cogentbio.com]

7. Bezuclastinib Plus Sunitinib Achieves Strong PFS Benefit ... [appliedclinicaltrials.com]

To cite this document: Smolecule. [PEAK Trial Results: Bezuclastinib + Sunitinib vs. Sunitinib Monotherapy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b9102742#bezuclastinib-disease-control-rate-dcr-combination-therapy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)